BNTX maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of BNTX maleate involves the reaction of 7(E)-Benzylidenenaltrexone with maleic acid to form the maleate salt. The reaction conditions typically involve dissolving the reactants in a suitable solvent such as dimethyl sulfoxide (DMSO) and allowing the reaction to proceed at room temperature. The product is then purified by recrystallization or other suitable methods .

Análisis De Reacciones Químicas

3.1. XIAP Degradation via Proteasome Pathway

BNTX maleate promotes ubiquitin/proteasome-dependent degradation of XIAP , a key inhibitor of apoptosis. This occurs through:

-

Dephosphorylation of XIAP at Serine 87 : BNTX inhibits the PKCα/AKT pathway, leading to reduced phosphorylation of XIAP at Ser87. This dephosphorylated state allows ubiquitination .

-

Ubiquitination of XIAP : Combined treatment with BNTX and TRAIL enhances XIAP ubiquitination, as shown by immunoprecipitation experiments .

-

Proteasomal Degradation : Inhibition of proteasomes (e.g., via MG132) blocks XIAP degradation, confirming the proteasome-dependent mechanism .

3.2. TRAIL-Induced Apoptosis Sensitization

This compound enhances TRAIL-induced apoptosis by:

-

Caspase Activation : Combined treatment activates caspases-3, -7, and -8, leading to PARP cleavage .

-

Cytochrome c Release : Mitochondrial cytochrome c release into the cytosol, a hallmark of intrinsic apoptosis .

-

Proapoptotic Protein Upregulation : Increases Bim and Bak expression while suppressing XIAP and Survivin .

4.1. PKCα/AKT Pathway Inhibition

This compound inhibits the PKCα/AKT signaling cascade, which normally phosphorylates and stabilizes XIAP. This inhibition reduces XIAP’s antiapoptotic activity .

4.2. MAPK Pathway Activation

Combined BNTX and TRAIL treatment increases phosphorylation of p38 MAPK, c-Jun, and ERK, suggesting stress signaling contributes to apoptosis .

In Vivo Relevance

In pancreatic tumor xenograft models, this compound combined with TRAIL reduces tumor volume and increases apoptosis markers (e.g., TUNEL-positive cells) . This underscores its potential as a therapeutic adjuvant.

Aplicaciones Científicas De Investigación

Pharmacological Research

BNTX maleate is primarily recognized for its role as a sensitizer in cancer therapy. It has been studied for its ability to enhance the efficacy of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in inducing apoptosis in resistant cancer cells, particularly pancreatic cancer.

Pancreatic Cancer Research

A study published in Oncotarget demonstrated that combining this compound with TRAIL significantly reduced tumor growth in pancreatic xenograft models. The combination treatment led to:

- Increased expression of pro-apoptotic proteins (e.g., Bim and Bak).

- Decreased levels of anti-apoptotic proteins (e.g., XIAP and Survivin) .

Neuroprotective Effects

Research has indicated that this compound may also exhibit neuroprotective properties. In a study examining microglial cell injury, morphine preconditioning was shown to reduce lipopolysaccharide-induced damage, suggesting that BNTX could potentially modulate inflammatory responses in neurodegenerative conditions .

Applications in Experimental Techniques

This compound is utilized in various experimental methodologies:

- Western Blotting : For detecting protein expression changes associated with apoptotic signaling.

- Immunoprecipitation : To study protein interactions involved in apoptotic pathways.

- Flow Cytometry : For analyzing cell death and viability in treated populations .

Summary Table of Applications

Mecanismo De Acción

BNTX maleate exerts its effects by selectively binding to δ1 opioid receptors, thereby antagonizing the effects of δ1 agonists like D-Pen 2,5-enkephalin. This selective binding helps in discriminating among opioid receptor subtypes and understanding their roles in various physiological and pathological processes. The molecular targets and pathways involved include the δ1 opioid receptor and its associated signaling pathways .

Comparación Con Compuestos Similares

BNTX maleate is unique in its high selectivity for δ1 opioid receptors over other opioid receptor subtypes such as δ2, μ, and κ receptors. Similar compounds include:

Naltriben methanesulfonate: Another δ1 opioid receptor antagonist with different selectivity and potency.

Naloxone methiodide: A non-selective opioid receptor antagonist used in various research applications.

nor-Binaltorphimine dihydrochloride: A selective κ opioid receptor antagonist

This compound’s uniqueness lies in its ability to bind 100 times more tightly to δ1 receptors than to δ2 receptors, making it a valuable tool in opioid receptor research .

Propiedades

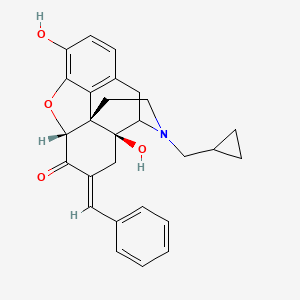

Fórmula molecular |

C27H27NO4 |

|---|---|

Peso molecular |

429.5 g/mol |

Nombre IUPAC |

(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21?,25-,26-,27+/m0/s1 |

Clave InChI |

WXOUFNFMPVMGFZ-WLNGDWEISA-N |

SMILES isomérico |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O |

SMILES canónico |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.